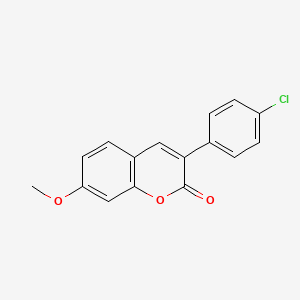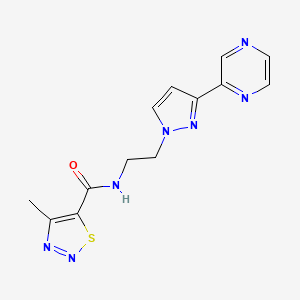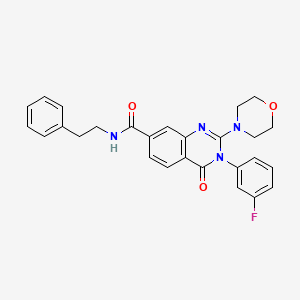
3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecule “3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, a morpholino group, a dihydroquinazoline ring, and a carboxamide group. These groups could potentially give the molecule a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to produce a carboxylic acid and an amine. The fluorophenyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its structure and functional groups. For example, the presence of a fluorine atom could increase the molecule’s polarity, affecting its solubility and boiling point .科学研究应用
Antimicrobial and Antibacterial Activities
Compounds related to 3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide have shown significant antimicrobial and antibacterial activities. A study on fluoroquinolone-based 4-thiazolidinones, closely related compounds, highlighted their potential in addressing a range of bacterial infections due to their synthesis from fluoroquinolone derivatives. These compounds have been tested for antifungal and antibacterial activities, indicating their importance in medicinal chemistry for developing new therapeutic agents (Patel & Patel, 2010).
Antitumor Activity
The structural similarity of 3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide to other compounds has been utilized in antitumor research. Specifically, compounds with a morpholino group and similar quinazoline backbone have been synthesized and shown to inhibit the proliferation of cancer cell lines. This suggests potential applications in cancer therapy by targeting specific pathways involved in tumor growth and proliferation (Hao et al., 2017).
Novel Antibacterial Quinolones
Research into fluoroquinolones has led to the discovery of novel antibacterial agents with significant potency against both Gram-positive and Gram-negative bacteria. A study introduced m-aminophenyl groups as new N-1 substituents of naphthyridones and quinolones, demonstrating their potent antibacterial activity. This provides a foundation for the development of new antibacterial agents with improved efficacy and spectrum of activity (Kuramoto et al., 2003).
未来方向
属性
IUPAC Name |
3-(3-fluorophenyl)-2-morpholin-4-yl-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-4-8-22(18-21)32-26(34)23-10-9-20(25(33)29-12-11-19-5-2-1-3-6-19)17-24(23)30-27(32)31-13-15-35-16-14-31/h1-10,17-18H,11-16H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLSAFWOFAZFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CC=C4)C(=O)N2C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

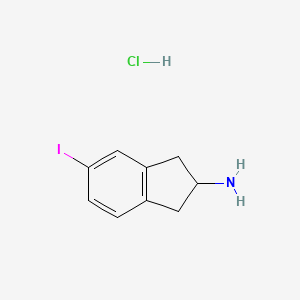
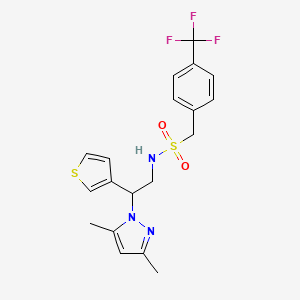
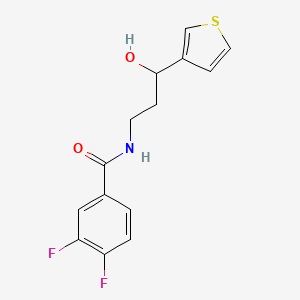
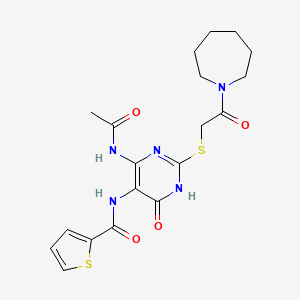
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)
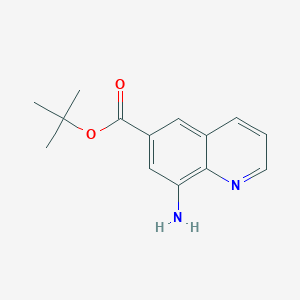
![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)
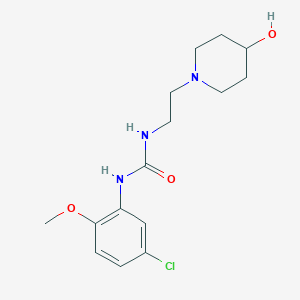
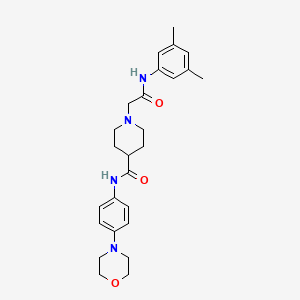
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
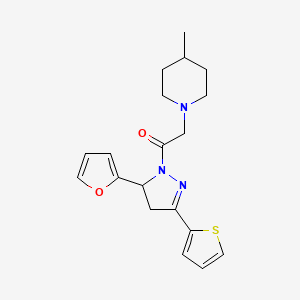
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
